A-674563
Overview
Description
A-674563 is a potent and selective AKT1 inhibitor . It is also known to inhibit PKA, CDK2, GSK3β, and ERK2 . It is an orally available ATP-competitive pan-AKT (PKB, protein Kinase B) inhibitor with additional potency against PKA, Cdk2 GSK3β .
Synthesis Analysis
A-674563 is a synthetic compound . It is commonly used in research settings, particularly in the study of non-small cell lung cancer (NSCLC). It has been found to be more effective at reducing NSCLC cell survival compared to the pan-AKT inhibitor MK-2206 .Molecular Structure Analysis
The molecular formula of A-674563 is C22H22N4O . It has a molecular weight of 358.44 . It belongs to the class of organic compounds known as amphetamines and derivatives .Chemical Reactions Analysis
A-674563 has been found to increase the expression of p-AKT (Ser473) and p-AKT (Thr308) in cell lines. It also increased p-AKT-1 and p-AKT-2 expression in A549 cells and increased expression over time in A427 cells .Physical And Chemical Properties Analysis
A-674563 is a solid substance . It has a molecular weight of 394.9 and a molecular formula of C22H22N4O.CIH . It is soluble in DMSO to 50 mM .Scientific Research Applications
Anti-Melanoma Activity
A study conducted by Zou, Fan, and Wang (2016) explored the application of A-674563 as an anti-melanoma agent. They found that A-674563 demonstrated anti-proliferative and cytotoxic effects in human melanoma cells (A375, WM-115, and SK-Mel-2 lines). The study revealed that A-674563 induced caspase-dependent apoptotic death in these cells and its cytotoxicity was inhibited by caspase inhibitors. Additionally, the treatment blocked Akt and its downstream S6 Kinase 1 (S6K1) activation in A375 melanoma cells. Notably, the introduction of constitutively-active Akt1 only partially attenuated A-674563's cytotoxicity, suggesting both Akt-dependent and Akt-independent mechanisms in its anti-melanoma activity. In vivo studies also indicated that A-674563 oral gavage inhibited A375 xenograft growth in severe combined immunodeficiency (scid) mice, highlighting its potential as an anti-melanoma agent (Zou, Fan, & Wang, 2016).
Application in Acute Myeloid Leukemia (AML)
Xu, Zhang, Gao, Wang, and Fu (2016) evaluated the anti-AML activity of A-674563, a novel Akt kinase inhibitor. Their results indicated that A-674563 inhibited survival and proliferation of U937 AML cells and several human AML progenitor cell lines, while sparing human peripheral blood mononuclear leukocytes (PBMCs). The treatment activated caspase-3/9 and apoptosis in AML cells, which was reversed by the pan-caspase inhibitor z-VAD-CHO. A-674563 was found to block Akt activation and decreased sphingosine kinase 1 (SphK1) activity in AML cells, leading to a reduction in pro-survival sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic ceramide production. Intraperitoneal injection of A-674563 suppressed U937 leukemic xenograft tumor growth in nude mice, further supporting its potential as an anti-leukemic agent (Xu et al., 2016).
Enhancing Chondrocyte Marker Expression
Kobayashi, Fujita, Kamatani, Matsuda, and Tsumaki (2018) discovered that A-674563 could enhance the transcription of several chondrocyte marker genes, including Col2a1, Acan, and Col11a2, in mouse primary chondrocytes. Their research indicated that A-674563 inhibits the degradation of Sox9, a key protein in chondrocyte character maintenance, through the ubiquitin-proteasome pathway. This finding suggests a potential application of A-674563 in culture conditions that expand chondrocytes without losing their chondrocytic characters (Kobayashi et al., 2018).
Safety And Hazards
A-674563 is toxic and can cause skin irritation and serious eye damage . It may also damage fertility or the unborn child and may cause damage through prolonged or repeated exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
properties
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine | |
CAS RN |
552325-73-2 | |
Record name | A-674563 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-674563 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-674563 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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